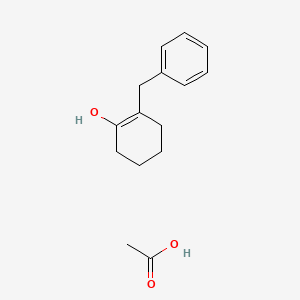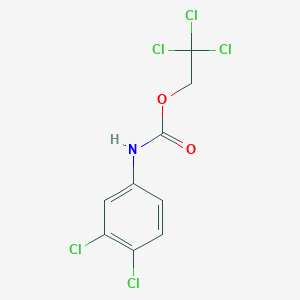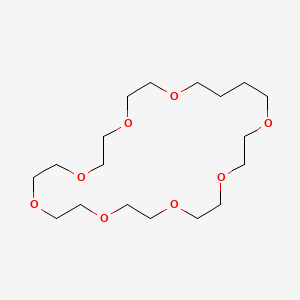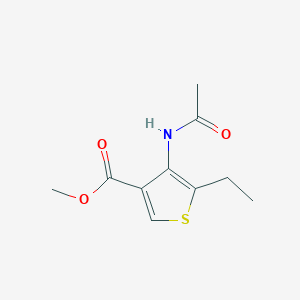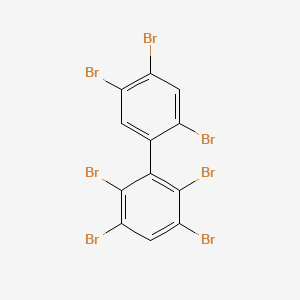![molecular formula C17H10N4O3 B14423675 5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile CAS No. 84317-71-5](/img/structure/B14423675.png)
5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile: is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a nitro group, a naphthalene ring, and a benzonitrile moiety, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
The synthesis of 5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with hydrazine derivatives under acidic conditions. The reaction is often carried out in a solvent-free environment or using a suitable organic solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include nitric acid, hydrogen gas, and halogens.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, making the compound useful in various biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-Amino-5-nitrobenzonitrile: Shares the nitro and benzonitrile groups but lacks the naphthalene ring.
1-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]urea:
Eigenschaften
CAS-Nummer |
84317-71-5 |
|---|---|
Molekularformel |
C17H10N4O3 |
Molekulargewicht |
318.29 g/mol |
IUPAC-Name |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C17H10N4O3/c18-10-12-9-13(21(23)24)6-7-15(12)19-20-17-14-4-2-1-3-11(14)5-8-16(17)22/h1-9,22H |
InChI-Schlüssel |
TVLSZLQVSHGVPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


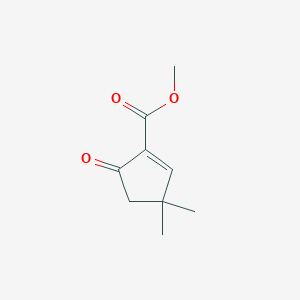
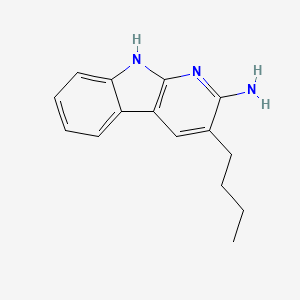

![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
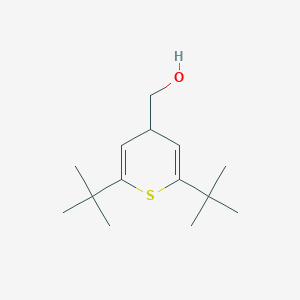
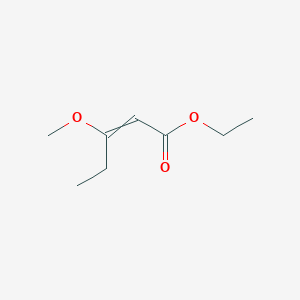
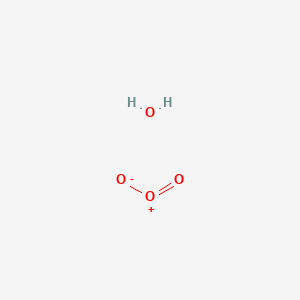
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
